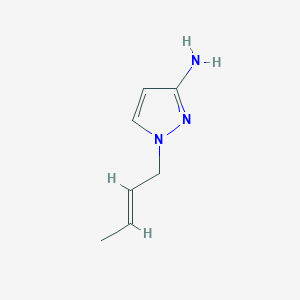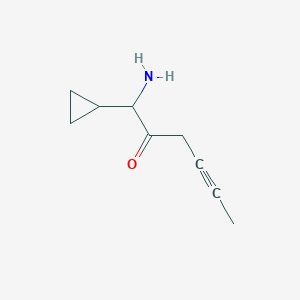
1-Amino-1-cyclopropylhex-4-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-cyclopropylhex-4-yn-2-one is an organic compound with the molecular formula C₉H₁₃NO. This compound is characterized by the presence of a cyclopropyl group, an amino group, and a hex-4-yn-2-one moiety.
Preparation Methods
The synthesis of 1-Amino-1-cyclopropylhex-4-yn-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring and the subsequent introduction of the amino and hex-4-yn-2-one functional groups.
Chemical Reactions Analysis
1-Amino-1-cyclopropylhex-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes or alkynes, to form various cyclic structures.
Scientific Research Applications
1-Amino-1-cyclopropylhex-4-yn-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropylhex-4-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its cyclopropyl group provides conformational rigidity, which can enhance its binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
1-Amino-1-cyclopropylhex-4-yn-2-one can be compared with other cyclopropane-containing compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its use in the synthesis of peptidomimetics.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropyl ketones: Employed in organic synthesis for the preparation of various cyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-amino-1-cyclopropylhex-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h7,9H,4-6,10H2,1H3 |
InChI Key |
GUTWZJXZLJVJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=O)C(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



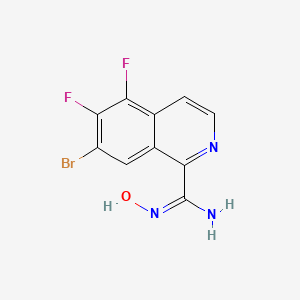
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
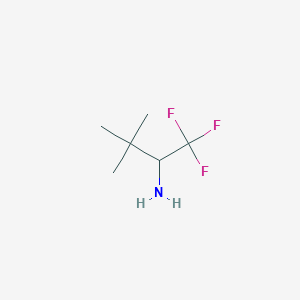
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
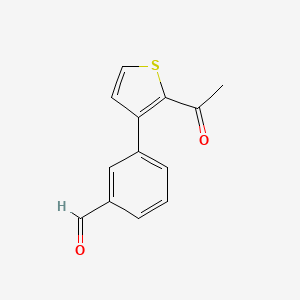
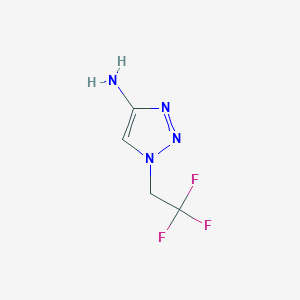
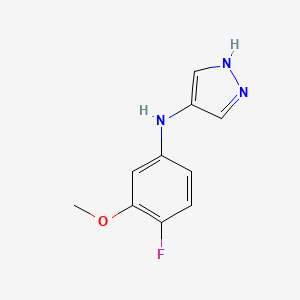
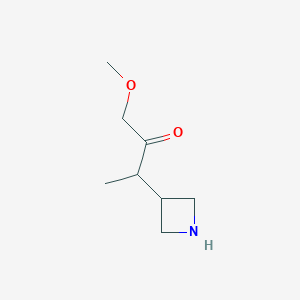
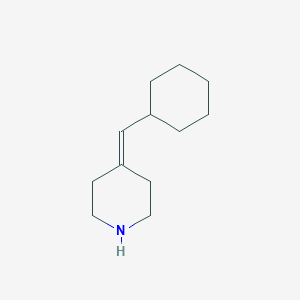
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
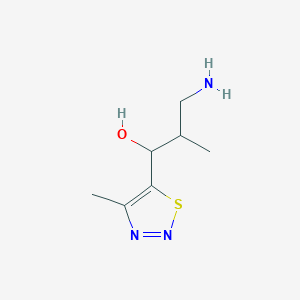
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)
